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Compound of Interest |

1-(3-Chlorophenyl)-3-(2,6-
Compound Name:

dimethylphenyl)urea
CAS No.: 78971-65-0
Cat. No.: B3337746

L  Get Quote

Executive Summary & Compound Identity

This urea derivative represents a structural hybrid between the 2,6-xylidine scaffold (common

in local anesthetics like Lidocaine) and the 3-chloroaniline moiety (frequent in herbicides and

kinase inhibitors). Its spectroscopic signature is defined by the electronic contrast between the

electron-rich 2,6-dimethylphenyl ring and the electron-deficient 3-chlorophenyl ring.[1]

Property Details

IUPAC Name 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
Molecular Formula C15H15CIN20

Molecular Weight 274.75 g/mol

Monoisotopic Mass

274.087 g/mol

CAS Registry

Not widely indexed (Custom Synthesis)

Appearance

White to off-white crystalline solid

Solubility

Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water
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Synthesis & Fragmentation Logic

Understanding the synthetic origin is critical for interpreting the Mass Spectrometry (MS)
fragmentation patterns. The compound is typically synthesized via the nucleophilic addition of
2,6-dimethylaniline to 3-chlorophenyl isocyanate.[1]

Reaction Pathway & MS Fragmentation (Graphviz)
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Figure 1: Synthetic pathway and primary mass spectrometric fragmentation logic.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is characterized by a distinct chlorine isotope pattern and
cleavage at the urea linkage.

Key MS Parameters (ESI+)
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lon m/z (Theoretical) Relative Abundance  Interpretation

Protonated molecular
[M+H]*+ 275.09 100% )
ion.

37Cl Isotope peak.

Diagnostic 3:1 ratio
[M+H+2]* 277.09 ~32% i

confirms mono-

chlorination.

] Sodium adduct
[M+Na]* 297.07 Variable )
(common in ESI).

3-Chlorophenyl
) isocyanate fragment
Fragment A 154.0 High
(cleavage of N-CO

bond).[1]

2,6-Dimethylaniline
Fragment B 122.1 Medium fragment (cleavage of
CO-N bond).

Mechanistic Insight: In Electron Impact (EI) ionization, the molecular ion (M*) is stable but
often fragments via the McLafferty rearrangement or simple bond fission to regenerate the
isocyanate and amine components. The presence of the 3>CI/3’Cl isotopic cluster is the primary
confirmation of the 3-chlorophenyl ring.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the urea functional group (-NH-CO-NH-). The asymmetry of
the molecule results in distinct vibrational modes for the two N-H bonds.
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Functional Group Wavenumber (cm~1)  Band Shape Assignment

Secondary amine

stretching. Often
N-H Stretch 3280 — 3340 Sharp, Med appears as a doublet

due to two distinct N-

H environments.

Aromatic C-H
C-H Stretch (Ar) 3030 - 3070 Weak )
stretching.

Methyl group C-H
C-H Stretch (Alk) 2920 — 2960 Weak stretching (from 2,6-
dimethyl moiety).

Amide | band. Urea
carbonyls typically
absorb at lower
C=0 Stretch 1640 — 1660 Strong _
frequencies than
esters due to

resonance.

Amide Il band.
Combined N-H
bending and C-N

stretching.

N-H Bend 1540 - 1560 Strong

) Aromatic ring
C=C (Ar) 1480, 1590 Medium )
breathing modes.

Aryl chloride stretch
C-CI Stretch 1080 — 1095 Medium (diagnostic for the 3-
chlorophenyl ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the most definitive tool for structural verification. The asymmetry of the urea
linkage creates distinct chemical environments for the two aromatic rings.

Experimental Protocol
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e Solvent: DMSO-ds (Deuterated Dimethyl Sulfoxide) is recommended due to the poor
solubility of diarylureas in CDCls and to prevent N-H proton exchange.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e Concentration: 10-15 mg in 0.6 mL solvent.

'H NMR Data (400 MHz, DMSO-ds)
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Position Shift (6 ppm)  Mult.

Integ.

Coupling (J
Hz)

Assignment
& Logic

CHs 2.21 S

6H

2,6-Dimethyl
protons.
Singlet
indicates
equivalence
of the two
methyl
groups on the
symmetric

xylidine ring.

Ar-H (Xyl) 7.05-7.15 m

3H

2,6-
Dimethylphen
yl ring
protons. The
3.,4,5-protons
often overlap

as a multiplet.

Ar-H (Cl) 6.98 — 7.02 d

1H

8.0

4-H of 3-
chlorophenyl.

Ar-H (Cl) 7.25-7.30 t

1H

8.0

5-H of 3-
chlorophenyl
(pseudo-

triplet).

Ar-H (Cl) 7.35-7.40 d

1H

8.0

6-H of 3-
chlorophenyl.
[1]

Ar-H (CI) 7.70 t/s

1H

2-H of 3-
chlorophenyl.
Isolated
proton
between ClI

and Urea,
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appears as a
triplet (meta
coupling) or

broad singlet.

NH attached
to 2,6-
dimethylphen
yl. Shielded
relative to

NH (A) 7.85 s 1H - NH(B) due to
electron-
donating
methyls and
steric

orthogonality.

NH attached
to 3-
chlorophenyl.
[1]
Deshielded
NH (B) 8.95 S 1H - (downfield)
due to the
electron-
withdrawing
Chlorine

atom.

13C NMR Data (100 MHz, DMSO-ds)
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Type Shift (& ppm) Assignment
Aliphatic 18.5 Methyl carbons (2,6-CHs).
_ C2 of 3-chlorophenyl (Ortho to
Aromatic 116.8
urea, Ortho to ClI).
Aromatic 118.2 C6 of 3-chlorophenyl.
Aromatic 122.1 C4 of 3-chlorophenyl.
Aromatic 126.5 C4 of 2,6-dimethylphenyl.
Aromatic 128.0 C3/C5 of 2,6-dimethylphenyl.
Aromatic 130.5 C5 of 3-chlorophenyl.[1]
Aromatic 133.2 C3 of 3-chlorophenyl (C-CI).[1]
) C2/C6 of 2,6-dimethylphenyl
Aromatic 135.5
(C-CHa).
. C1 of 2,6-dimethylphenyl
Aromatic 136.0
(Ipso).
Aromatic 1415 C1 of 3-chlorophenyl (Ipso).[1]
C=0 (Urea).[2][3][4][5][6][71[8
Carbony 153.2 (Urea).[2][3][4][S][6][7][8]

Characteristic urea signal.

Structural Validation Logic (Graphviz)

The following diagram illustrates the logical flow for assigning the NMR signals based on the
substituent effects (Electronic and Steric).
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Substituent Effects on Chemical Shift

Ring A: 2,6-Dimethylphenyl
(Electron Rich / Steric Bulk)

Urea Linker (-NH-CO-NH-)

Ring B: 3-Chlorophenyl
(Electron Poor / Inductive Effect)

¢ o Steric Orthogonality

»

L Acidity Increase

y

Methyl groups (+I effect)
Shields Ring A protons
Shift: ~7.1 ppm

NH Protons Split
NH(A) shielded (~7.9 ppm)
NH(B) deshielded (~9.0 ppm)

Chlorine (-1 effect)
Deshields Ring B protons
Shift: ~7.0 - 7.7 ppm

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) logic used to assign specific NMR shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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